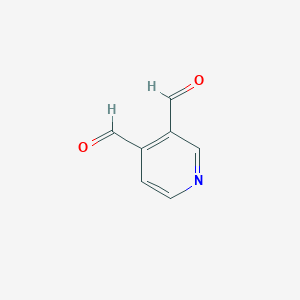

Pyridine-3,4-dicarbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Pyridine-3,4-dicarbaldehyde is a heteroaromatic compound featuring a pyridine ring substituted with two aldehyde groups at the 3- and 4-positions. This structural arrangement confers unique electronic and steric properties, making it a versatile intermediate in organic synthesis, coordination chemistry, and materials science. Aldehyde groups at adjacent positions on the pyridine ring enable reactivity in nucleophilic additions, condensations, and metal-ligand interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: Pyridine-3,4-dicarbaldehyde can be synthesized through several methods. One common approach involves the oxidation of pyridine derivatives. For instance, the oxidation of 3,4-dimethylpyridine using oxidizing agents such as potassium permanganate or chromium trioxide can yield this compound . Another method involves the Vilsmeier-Haack reaction, where pyridine is treated with a formylating agent like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the aldehyde groups .

Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes. The choice of oxidizing agent and reaction conditions can vary depending on the desired yield and purity of the product. Catalytic oxidation using metal catalysts such as palladium or platinum can also be employed to enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: Pyridine-3,4-dicarbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, catalytic oxidation with palladium or platinum.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Primary amines, secondary amines.

Major Products:

Oxidation: Pyridine-3,4-dicarboxylic acid.

Reduction: Pyridine-3,4-dimethanol.

Substitution: Imines, Schiff bases.

Scientific Research Applications

Chemistry

- Building Block for Synthesis : Pyridine-3,4-dicarbaldehyde serves as a crucial building block in the synthesis of various heterocyclic compounds and coordination complexes. Its aldehyde groups facilitate nucleophilic substitution reactions, allowing for the formation of diverse derivatives.

- Reactivity : The compound can undergo oxidation to form pyridine-3,4-dicarboxylic acid or reduction to yield pyridine-3,4-dimethanol. It can also participate in substitution reactions to generate imines and Schiff bases .

Biology

- Fluorescent Probes : It is employed in developing fluorescent probes and sensors for detecting metal ions and other analytes. The unique reactivity of the aldehyde groups allows them to form stable complexes with various metal ions, enhancing sensitivity in detection methods.

- Antimicrobial Activity : Derivatives of this compound exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains, suggesting their potential as therapeutic agents against resistant infections.

Medicine

- Anticancer Agents : Research indicates that pyridine derivatives have potential applications in cancer therapy. For example, certain synthesized compounds have shown cytotoxic effects against human cancer cell lines by targeting specific cellular pathways involved in tumor growth and metastasis .

- Mechanism of Action : The antimicrobial activity is attributed to the formation of Schiff bases with microbial enzymes, disrupting their function and leading to cell death.

Industry

- Advanced Materials : In industrial applications, this compound is used in producing advanced materials such as polymers and organic electronic devices. Its ability to form stable complexes makes it valuable in material science .

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of several derivatives against a panel of bacterial strains. Results indicated that specific derivatives exhibited potent activity against resistant strains, highlighting their therapeutic potential.

Anticancer Properties

Research focused on synthesizing pyridine derivatives as potential inhibitors of chemokine receptor type 4 (CXCR4), which is linked to cancer metastasis. Compounds demonstrated significant inhibition of cell invasion and binding affinity assays showed effective concentrations below 100 nM .

Mechanism of Action

The mechanism of action of pyridine-3,4-dicarbaldehyde and its derivatives often involves interactions with biological macromolecules. For instance, its antimicrobial activity is attributed to the formation of Schiff bases with microbial enzymes, disrupting their function . In anticancer applications, the compound can induce apoptosis in cancer cells by interacting with cellular proteins and DNA .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Table 1: Key Structural Features of Pyridine-3,4-dicarbaldehyde and Analogs

Key Observations :

- Positional Isomerism : this compound’s adjacent aldehyde groups create steric and electronic effects distinct from 3,5-substituted analogs. For example, pyridine-3,5-dicarboxylates form stable gels due to symmetric H-bonding , whereas 3,4-substituted aldehydes may favor asymmetric interactions or intramolecular hemiacetal formation.

- Ring System Differences : Fused-ring systems like pyrrolopyridine-3,4-dicarboxaldehyde exhibit extended π-conjugation, enhancing optical properties but reducing solubility compared to simpler pyridine aldehydes.

Biological Activity

Pyridine-3,4-dicarbaldehyde is a compound of significant interest in pharmacology and medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by recent research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

This compound features two aldehyde functional groups attached to a pyridine ring, which contributes to its reactivity and biological activity.

Antimicrobial Activity

Recent studies have demonstrated that pyridine derivatives exhibit notable antimicrobial properties. This compound has been evaluated against various bacterial strains, showing promising results:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|

| Staphylococcus aureus | 15.625 - 62.5 |

| Escherichia coli | 31.25 - 125 |

| Pseudomonas aeruginosa | 62.5 - 250 |

These findings suggest that this compound could serve as a potential candidate for developing new antimicrobial agents .

Anticancer Activity

This compound has also been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.

Case Study: Inhibition of Cancer Cell Lines

A study assessed the effects of this compound on several cancer cell lines:

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| HeLa (Cervical) | 12.5 | Apoptosis induction |

| MCF-7 (Breast) | 15.0 | Cell cycle arrest at G1 phase |

| A549 (Lung) | 10.0 | Increased reactive oxygen species (ROS) production |

The results indicate that this compound has a selective cytotoxic effect on cancer cells while sparing normal cells .

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound exhibits anti-inflammatory effects. Research has shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

The anti-inflammatory activity is attributed to the inhibition of NF-kB signaling pathways, which play a critical role in inflammatory responses. This suggests potential therapeutic applications in treating inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Pyridine-3,4-dicarbaldehyde, and how can reaction conditions be optimized for higher yields?

this compound can be synthesized via carboxylation of pyridine derivatives using CO₂ under controlled pressure and temperature. For example, carboxylation of isonicotinic acid with CO₂ at 180°C and 10 bar yields Pyridine-3,4-dicarboxylic acid, which can be further reduced to the dialdehyde . Optimization strategies include adjusting catalyst ratios (e.g., transition metal catalysts), reaction time (12–24 hours), and post-synthetic purification via recrystallization or column chromatography. Monitoring reaction progress using TLC or HPLC is critical to minimize side products .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?

Key techniques include:

- FT-IR : Detect aldehyde C=O stretching vibrations (~1700 cm⁻¹) and aromatic C-H bending (~800 cm⁻¹) .

- ¹H NMR : Aldehyde protons appear as singlet peaks at δ 9.8–10.2 ppm, while pyridine ring protons resonate between δ 7.5–8.5 ppm .

- ¹³C NMR : Aldehyde carbons are observed at δ 190–200 ppm, and aromatic carbons at δ 120–150 ppm . Cross-validate data with elemental analysis (C, H, N) to confirm purity (>95%) .

Q. How can researchers ensure the stability of this compound during storage and handling?

Store the compound in airtight containers under inert gas (N₂ or Ar) at –20°C to prevent oxidation. Avoid exposure to moisture and light, which can degrade aldehyde groups. Use desiccants like silica gel in storage vials .

Q. What are the standard protocols for derivatizing this compound for analytical applications?

Derivatization with hydrazines or amines (e.g., 2,4-dinitrophenylhydrazine) forms stable hydrazones, enabling UV-Vis quantification at 350–400 nm . For HPLC analysis, pre-column derivatization with reagents like 2,5-dimethylpyrrole enhances detection sensitivity (LOD: 0.1 µM) .

Advanced Research Questions

Q. How does the introduction of this compound into metal-organic frameworks (MOFs) influence structural diversity and functional properties?

this compound acts as a bifunctional linker in MOFs, coordinating with d-block metals (e.g., Zn²⁺, Cd²⁺) via its aldehyde and pyridyl N atoms. Structural diversity arises from template molecules (e.g., 1,3-propanediol) that direct pore geometry and stability. For example, Cd-based MOFs exhibit tunable luminescence and CO₂ adsorption capacities (up to 2.5 mmol/g at 298 K) .

Q. What strategies can resolve contradictions in reported catalytic efficiencies of this compound derivatives in cross-coupling reactions?

Discrepancies in catalytic activity (e.g., Suzuki-Miyaura coupling) may stem from variations in ligand-metal coordination (Pd vs. Cu) or solvent polarity. Systematic studies should compare:

- Precursor ratios (ligand:metal = 1:1 vs. 2:1).

- Solvent effects (DMF vs. THF).

- Temperature (80–120°C) . Kinetic profiling (TOF calculations) and in-situ XAFS can elucidate active species .

Q. How can computational modeling predict the self-assembly behavior of this compound-based supramolecular systems?

Molecular dynamics (MD) simulations with force fields (e.g., AMBER) model solvent-mediated self-assembly in mixed H₂O/EtOH systems. Key parameters include solvation energy (<–20 kcal/mol) and π-π stacking distances (3.5–4.0 Å). DFT calculations (B3LYP/6-31G*) optimize gelator conformations and predict mechanical properties (elastic modulus: 10–100 kPa) .

Q. What mechanisms underlie the pH- and thermo-reversibility of this compound-derived supramolecular gels?

Reversible gel-sol transitions occur via protonation/deprotonation of pyridyl N (pKa ~4.5) and aldehyde hydration. At pH <4, protonated gels disassemble due to charge repulsion. Heating (>60°C) disrupts H-bonding networks, while cooling (<25°C) restores them .

Q. How can researchers address low yields in the synthesis of this compound derivatives?

Low yields (e.g., 63% vs. 73% in carboxylation) may result from incomplete CO₂ activation or side reactions. Mitigation strategies:

- Use high-pressure reactors (20 bar) to enhance CO₂ solubility.

- Add Lewis acids (e.g., Mg(ClO₄)₂) to stabilize intermediates.

- Optimize stoichiometry (2:1 CO₂:substrate) .

Q. What are the implications of this compound’s fluorescence properties for biosensing applications?

The compound’s intrinsic fluorescence (λem = 450 nm) quenches upon binding heavy metals (e.g., Hg²⁺, LOD: 10 nM). Functionalization with biomolecules (e.g., aptamers) enables selective detection of ATP or thrombin in serum .

Q. Notes

- Avoid referencing commercial suppliers (e.g., Aladdin, Sigma-Aldrich) per user guidelines.

- Advanced questions emphasize mechanistic insights, computational integration, and reproducibility.

- Methodological answers prioritize experimental design, data validation, and troubleshooting.

Properties

Molecular Formula |

C7H5NO2 |

|---|---|

Molecular Weight |

135.12 g/mol |

IUPAC Name |

pyridine-3,4-dicarbaldehyde |

InChI |

InChI=1S/C7H5NO2/c9-4-6-1-2-8-3-7(6)5-10/h1-5H |

InChI Key |

PDZVRRLMPIFRHU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=CC(=C1C=O)C=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.